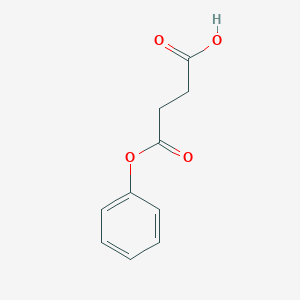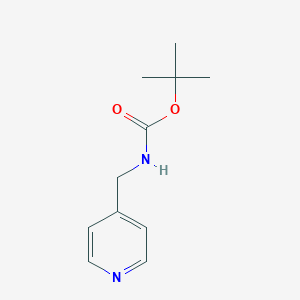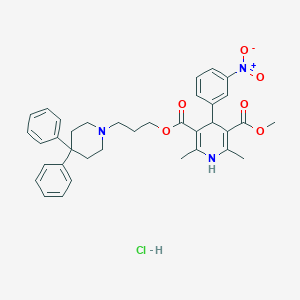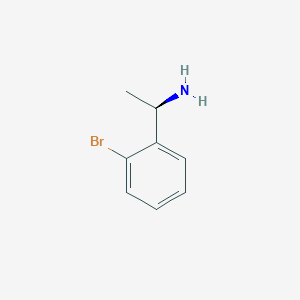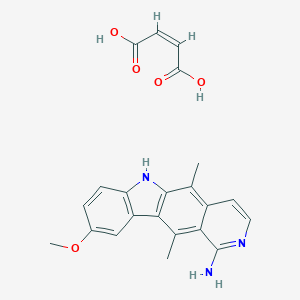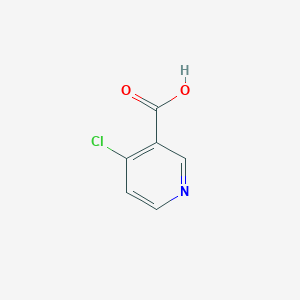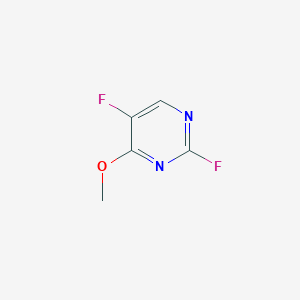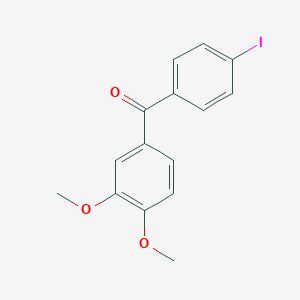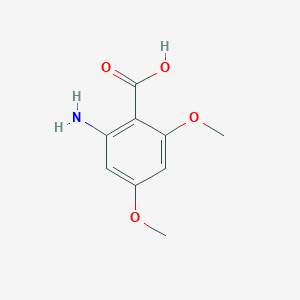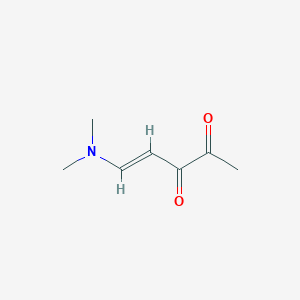
Ferrocin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocin A is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of ferrocene, which is a metallocene with two cyclopentadienyl rings bound to an iron atom. Ferrocene and its derivatives have been studied for their unique electronic and magnetic properties. Ferrocin A is a promising compound that has shown potential in various fields, including medicinal chemistry, material science, and electrochemistry.
Wirkmechanismus
The mechanism of action of ferrocin A involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and ultimately cell death. Ferrocin A binds to the enzyme and prevents it from carrying out its normal function of breaking and rejoining DNA strands during replication and repair.
Biochemische Und Physiologische Effekte
Ferrocin A has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. Ferrocin A also inhibits the expression of anti-apoptotic proteins such as Bcl-2, which promotes cell survival. Ferrocin A has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Ferrocin A has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Ferrocin A exhibits potent anticancer and antimicrobial activity, making it a promising compound for drug development. However, one limitation of ferrocin A is its low solubility in aqueous solutions, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of ferrocin A. One area of research is the development of ferrocin A analogs with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of ferrocin A in more detail, including its effects on other cellular pathways. Ferrocin A has also shown potential as a redox-active compound for use in electrochemical applications, and further research in this area could lead to the development of new materials with unique electronic properties.
Synthesemethoden
Ferrocin A can be synthesized by several methods, including the reaction of ferrocene with carboxylic acids or acid chlorides. One of the most commonly used methods for synthesizing ferrocin A involves the reaction of ferrocene with succinic anhydride in the presence of a catalyst such as triethylamine. The reaction yields ferrocin A as a yellow-orange solid, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ferrocin A has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Ferrocin A induces cell death by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Ferrocin A has also been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
CAS-Nummer |
114550-08-2 |
|---|---|
Produktname |
Ferrocin A |
Molekularformel |
C51H82FeN13O19 |
Molekulargewicht |
1237.1 g/mol |
IUPAC-Name |
iron(3+);(E)-N-[6,15,27-tris[3-[acetyl(oxido)amino]propyl]-18-(hydroxymethyl)-12-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide |
InChI |
InChI=1S/C51H82N13O19.Fe/c1-8-9-10-11-12-13-14-21-40(69)57-39-29-83-43(72)27-54-46(74)35(18-15-22-62(80)32(5)66)56-41(70)25-52-45(73)31(4)55-48(76)37(20-17-24-64(82)34(7)68)59-49(77)38(28-65)60-51(79)44(30(2)3)61-42(71)26-53-47(75)36(58-50(39)78)19-16-23-63(81)33(6)67;/h13-14,30-31,35-39,44,65H,8-12,15-29H2,1-7H3,(H,52,73)(H,53,75)(H,54,74)(H,55,76)(H,56,70)(H,57,69)(H,58,78)(H,59,77)(H,60,79)(H,61,71);/q-3;+3/b14-13+; |
InChI-Schlüssel |
NFEHNCXMXVNUPC-IERUDJENSA-N |
Isomerische SMILES |
CCCCCC/C=C/CC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |
SMILES |
CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |
Kanonische SMILES |
CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |
Synonyme |
ferrocin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
